molecular formula C12H14N2O2 B8647583 Ethyl 2-(6-amino-1H-indol-1-yl)acetate

Ethyl 2-(6-amino-1H-indol-1-yl)acetate

Cat. No. B8647583
M. Wt: 218.25 g/mol
InChI Key: BWZXLUXDHLCWNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(6-amino-1H-indol-1-yl)acetate is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 2-(6-aminoindol-1-yl)acetate

InChI

InChI=1S/C12H14N2O2/c1-2-16-12(15)8-14-6-5-9-3-4-10(13)7-11(9)14/h3-7H,2,8,13H2,1H3

InChI Key

BWZXLUXDHLCWNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=CC2=C1C=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-(6-nitro-1H-indol-1-yl)acetate (20.96 mmol, 1 equiv.), iron powder (83.8 mmol, 4 equiv.), ammonium chloride (83.87 mmol, 1 equiv.) and ethanol/water (2.5:1, 56 ml) was stirred for 2 h at boiling temperature. The reaction mixture was cooled to 25° C. and filtered over celite. The filtrate was diluted with ethyl acetate and water, the phases were separated, and the organic phase was washed with sodium hydrogen carbonate solution and sat. NaCl solution, dried over Na2SO4 and concentrated under reduced pressure. The crude product was purified by column chromatography (15% ethyl acetate in hexane). Yield: 55%
Quantity
20.96 mmol
Type
reactant
Reaction Step One
Quantity
83.87 mmol
Type
reactant
Reaction Step One
Name
Quantity
83.8 mmol
Type
catalyst
Reaction Step One
Name
ethanol water
Quantity
56 mL
Type
solvent
Reaction Step One

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